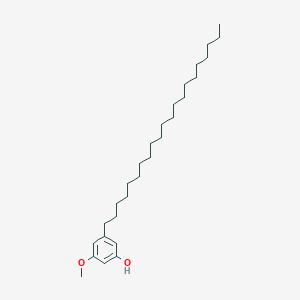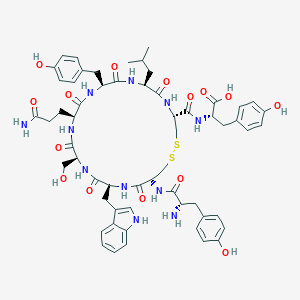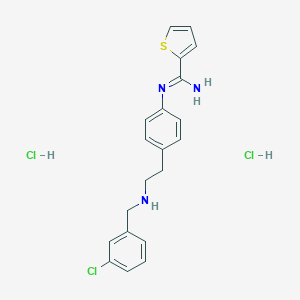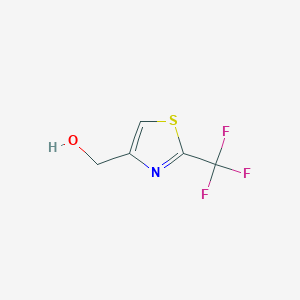
(2-(Trifluoromethyl)thiazol-4-yl)methanol
Übersicht
Beschreibung
“(2-(Trifluoromethyl)thiazol-4-yl)methanol” is a chemical compound with the CAS Number: 133046-47-6 . It has a molecular weight of 183.15 . The IUPAC name for this compound is [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol .
Molecular Structure Analysis
The InChI code for “(2-(Trifluoromethyl)thiazol-4-yl)methanol” is 1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-(Trifluoromethyl)thiazol-4-yl)methanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Thiazoles, which include a similar thiazol-4-yl group, have been found to have diverse biological activities . They have been used in various fields of medicinal chemistry, including as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
-
Antioxidant : Thiazoles can act as antioxidants, helping to protect cells from damage caused by free radicals .
-
Analgesic : Thiazoles can have analgesic (pain-relieving) properties .
-
Anti-inflammatory : Thiazoles can also have anti-inflammatory effects, potentially reducing inflammation in the body .
-
Antimicrobial and Antifungal : Thiazoles can have antimicrobial and antifungal properties, potentially helping to fight off infections .
-
Antiviral : Thiazoles can have antiviral properties, potentially helping to fight off viral infections .
-
Antitumor or Cytotoxic : Thiazoles can have antitumor or cytotoxic properties, potentially helping to fight off cancer cells .
-
Antihypertensive : Thiazoles can have antihypertensive properties, potentially helping to manage high blood pressure .
-
Antischizophrenia : Thiazoles can have antischizophrenia properties, potentially helping to manage symptoms of schizophrenia .
-
Antibacterial : Thiazoles can have antibacterial properties, potentially helping to fight off bacterial infections .
-
Anti-HIV : Thiazoles can have anti-HIV properties, potentially helping to fight off HIV infections .
-
Hypnotics : Thiazoles can have hypnotic properties, potentially helping to manage sleep disorders .
-
Antiallergic : Thiazoles can have antiallergic properties, potentially helping to manage allergic reactions .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTOSARTLLCFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602209 | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)thiazol-4-yl)methanol | |
CAS RN |
133046-47-6 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

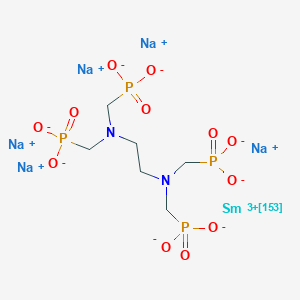
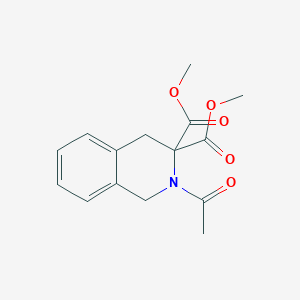
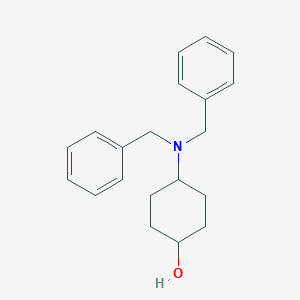
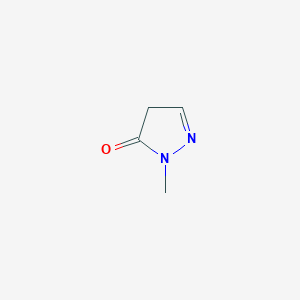
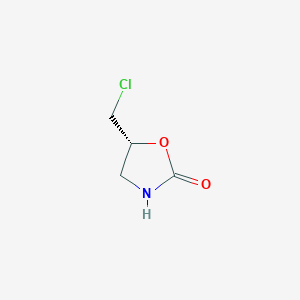
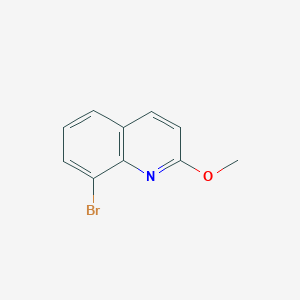
![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)
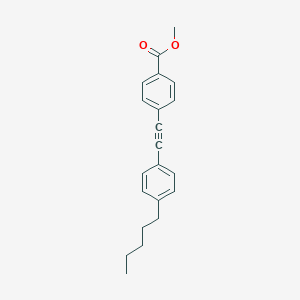
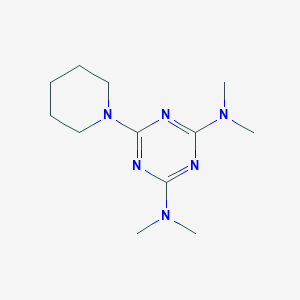
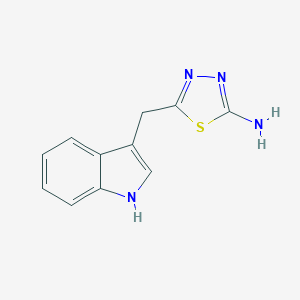
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
